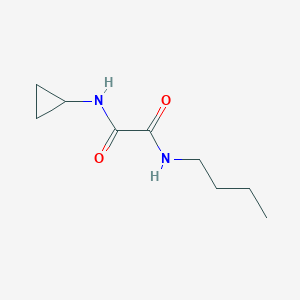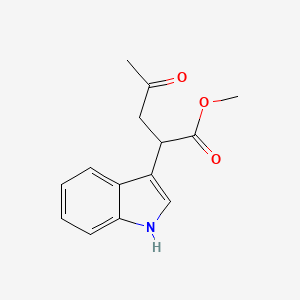![molecular formula C21H20Br2ClN7O2 B11532720 2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11532720.png)
2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and morpholine groups
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, typically starting with the bromination of phenol derivatives. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 2,4-DIBROMO-6-[(E)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2,4-Dibromo-6-[(E)-(phenylhydrazono)methyl]phenol
- 2,4-Dibromo-6-[(E)-(cyclopropylimino)methyl]phenol These compounds share some structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C21H20Br2ClN7O2 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H20Br2ClN7O2/c1-12-2-3-15(10-17(12)24)26-19-27-20(29-21(28-19)31-4-6-33-7-5-31)30-25-11-13-8-14(22)9-16(23)18(13)32/h2-3,8-11,32H,4-7H2,1H3,(H2,26,27,28,29,30)/b25-11+ |
InChI Key |
GGNLKUAQURGZOJ-OPEKNORGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)Br)Br)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide](/img/structure/B11532639.png)
![N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11532645.png)
![2-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532650.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11532656.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532674.png)
![4-(3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11532675.png)

![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11532687.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11532689.png)
![(3Z,5E)-3,5-bis[4-(benzyloxy)-3-methoxybenzylidene]-1-propylpiperidin-4-one](/img/structure/B11532692.png)
![Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone](/img/structure/B11532699.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532712.png)
![6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11532714.png)
